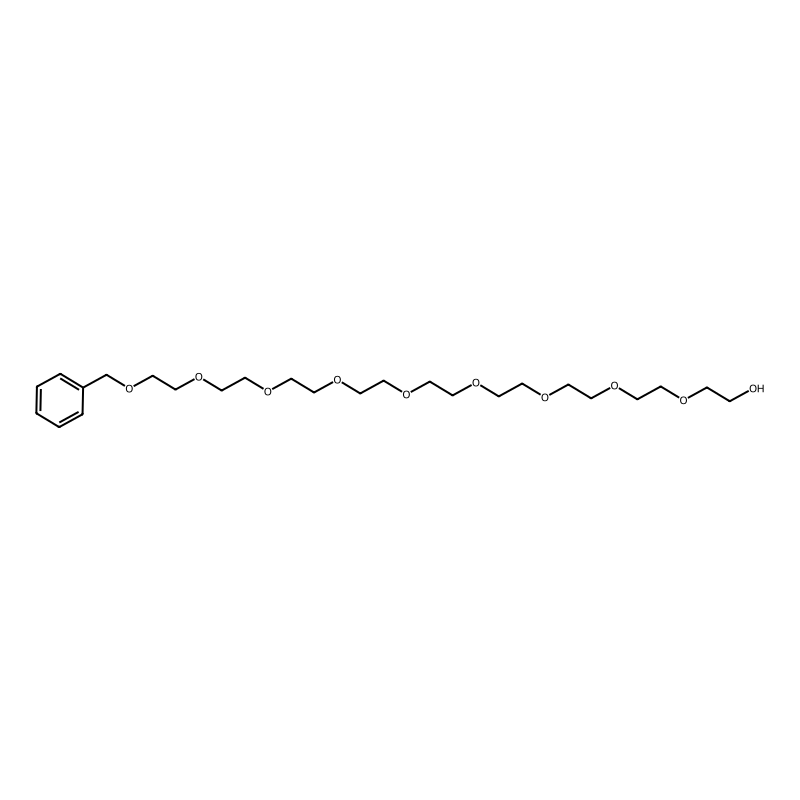

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is a complex organic compound with the molecular formula and a molecular weight of approximately 504.61 g/mol. This compound features a long polyether chain consisting of nine ether linkages (–O–) interspersed with a phenyl group. It is commonly referred to as Benzyl-PEG9-alcohol and is classified under the category of polyethylene glycol derivatives. The structure includes multiple hydroxyl (-OH) groups, contributing to its solubility and reactivity in various chemical environments .

Potential Applications in Drug Delivery

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol, also known as Benzyl-PEG9-alcohol or Nonaethylene Glycol Monobenzyl Ether, possesses structural features that make it a potential candidate for drug delivery applications [, ]. Its structure combines a phenyl group (benzene ring) with a long chain of nine ethylene glycol units (PEG) terminated by a hydroxyl group (alcohol). This combination offers several interesting properties:

- Water Solubility: The PEG chain makes the molecule highly water-soluble, facilitating its use in aqueous environments like blood or biological buffers [].

- Biocompatibility: PEG is a well-established biocompatible polymer, meaning it has low toxicity and immunogenicity, making it suitable for use in biological systems [].

- Targeted Drug Delivery: The phenyl group can be modified to attach specific targeting moieties, allowing the molecule to deliver drugs to specific cells or tissues [].

The chemical reactivity of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is primarily influenced by its functional groups. The hydroxyl groups can undergo typical alcohol reactions such as:

- Esterification: Reacting with carboxylic acids to form esters.

- Oxidation: Potential oxidation to form carbonyl compounds.

- Ether Formation: Reaction with alkyl halides to produce ethers.

Additionally, the phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

The synthesis of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol typically involves the following methods:

- Polymerization: Utilizing ethylene oxide or propylene oxide in the presence of a catalyst to create the polyether backbone.

- Functionalization: Introducing the phenyl group through reactions involving benzyl halides or phenolic compounds.

- Purification: The final product is purified using methods such as distillation or chromatography to ensure high purity levels suitable for applications .

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol has several applications across various fields:

- Pharmaceuticals: Used in drug formulation as a solubilizing agent.

- Cosmetics: Acts as an emulsifier and skin-conditioning agent in cosmetic products.

- Biotechnology: Utilized in bioconjugation processes for attaching biomolecules to surfaces or other molecules .

Interaction studies involving 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol focus on its behavior in biological systems and its interactions with other chemical entities. These studies often assess:

- Cellular Uptake: Evaluating how effectively the compound facilitates the delivery of drugs into cells.

- Stability in Biological Environments: Understanding how the compound behaves in physiological conditions.

Research indicates that polyethylene glycol derivatives can enhance the pharmacokinetic profiles of drugs by reducing clearance rates and increasing circulation time in the bloodstream .

Several compounds share structural similarities with 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol. These include:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 1-Diphenyl-2,5,... | 105891-54-1 | 1.00 | Contains two phenyl groups; used in various organic synthesis applications. |

| 2-(2-(Benzyloxy)ethoxy)ethanol | 2050-25-1 | 1.00 | Shorter chain; used as a solvent and reagent in organic synthesis. |

| 3-(3-(Benzyloxy)propoxy)propanol | 14593-43-2 | 0.96 | Similar ether structure; used in pharmaceutical formulations. |

| Nonaethylene glycol monomethyl ether | 6048-68-6 | 0.93 | Shorter polyether chain; used as a solvent and surfactant. |

These compounds highlight the uniqueness of 1-Phenyl-2,5,...nonaoxaoctacosan-28-ol due to its longer polyether chain and functional phenyl group which enhance its utility in specialized applications like drug delivery systems .

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is a polyethylene glycol (PEG) derivative characterized by a terminal phenyl group and a hydroxyl (-OH) group. It is systematically classified under the following identifiers:

The compound belongs to the broader class of polyethylene glycol monobenzyl ethers, which are widely used as linkers in bioconjugation and drug delivery systems. Its classification as a linear PEG derivative aligns with its structural simplicity, contrasting with branched or heterofunctional PEG variants.

Historical Context and Discovery

While the exact discovery date of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is not explicitly documented, its development parallels advancements in PEG chemistry during the late 20th and early 21st centuries. Key milestones include:

- Synthetic PEG Development: Early PEG synthesis focused on low-molecular-weight polymers, but modern methods enable precise chain-length control, enabling the creation of uniform PEG derivatives.

- PROTAC Technology: The compound gained prominence as a linker in Proteolysis Targeting Chimeras (PROTACs), which exploit intracellular degradation pathways to target disease-related proteins.

Its structural design—combining a phenyl group with a PEG chain—facilitates modular synthesis, a feature critical for applications in medicinal chemistry.

Structural Elucidation and Verification

The compound’s structure comprises a nine-unit ethylene glycol chain terminated by a benzyl group and a hydroxyl group. Key structural features include:

Verification Methods:

- NMR Spectroscopy: Proton (¹H) and carbon (¹³C) NMR confirm the linear PEG structure and terminal groups.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 504.6 .

- SMILES Notation:

OCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1.

Isomerism and Stereochemical Considerations

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol exhibits no significant stereochemical diversity due to its fully saturated, linear backbone. Key points include:

This structural simplicity contrasts with branched PEGs, which exhibit greater steric complexity and potential for isomerism.

Phenyl Group Characteristics

The phenyl group in 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol represents a fundamental aromatic structural unit with the molecular formula C₆H₅. This aromatic ring system is attached to the polyether chain via a benzyl ether linkage, specifically through a methylene bridge (-CH₂-) connected to the terminal oxygen of the polyether chain [1] [2] [3].

The phenyl group exhibits characteristic aromatic properties including planarity, electron delocalization, and enhanced stability due to resonance. The carbon-carbon bond lengths within the benzene ring are approximately 1.4 Å, representing a hybrid between single and double bonds [4] [5]. The phenyl moiety contributes significantly to the hydrophobic character of the molecule, creating an amphiphilic structure when combined with the hydrophilic polyether chain [1].

Spectroscopic analysis reveals that the phenyl protons typically exhibit chemical shifts around 7.27 ppm in ¹H nuclear magnetic resonance spectroscopy, characteristic of aromatic hydrogen atoms [4]. The aromatic ring system demonstrates resistance to both reduction and oxidation under normal conditions, providing chemical stability to the overall molecular structure [5].

The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for potential functionalization of the compound. The electron-rich nature of the benzene ring makes it susceptible to electrophilic attack, particularly at the ortho and para positions relative to the ether linkage [7].

Polyether Chain Configuration

The polyether chain in 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol consists of nine ethylene oxide units, forming a linear sequence of alternating carbon and oxygen atoms. This nonaethylene glycol chain exhibits the general formula -CH₂CH₂O- repeated nine times, creating a flexible backbone structure [1] [8] [2].

The polyether chain demonstrates significant conformational flexibility due to the rotational freedom around the C-O and C-C bonds. Each ethylene oxide unit can adopt various conformations, including gauche (g) and trans (t) configurations. The most stable conformation for individual ethylene oxide units follows a trans-trans-gauche (ttg) pattern, where the C-O bonds are in trans configuration and the C-C bond adopts a gauche conformation [9] [10].

The ether linkages (-O-) within the chain serve as flexible joints, allowing the molecule to adopt extended, coiled, or helical conformations depending on the solvent environment. In aqueous solutions, the polyether chain typically adopts a random coil conformation, maximizing hydrogen bonding interactions with water molecules [9] [11].

The chain exhibits a high degree of segmental mobility, with each ethylene oxide unit capable of independent rotational motion. This flexibility is crucial for the molecule's solubility properties and its ability to interact with various chemical environments [12] [13].

| Chain Parameter | Value |

|---|---|

| Number of Ethylene Oxide Units | 9 |

| Total Chain Length | 28 carbon atoms |

| Ether Linkages | 9 |

| Rotatable Bonds | 26 |

| Molecular Weight of Chain | 396.5 g/mol |

Terminal Hydroxyl Group Properties

The terminal hydroxyl group (-OH) in 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is a primary alcohol functionality located at the end of the polyether chain. This hydroxyl group is attached to a primary carbon atom, providing enhanced reactivity compared to secondary or tertiary alcohols [1] [14] [15].

The primary hydroxyl group exhibits characteristic alcohol reactions, including esterification, etherification, and oxidation reactions. The reactivity of this functional group is enhanced by its primary nature, making it more accessible for nucleophilic substitution reactions [14].

The hydroxyl group serves as both a hydrogen bond donor and acceptor, significantly contributing to the molecule's hydrophilic character. This property is essential for the compound's water solubility and its ability to interact with biological systems [14] [15].

In terms of molecular interactions, the terminal hydroxyl group can form intermolecular hydrogen bonds with other molecules containing oxygen or nitrogen atoms. The hydrogen bonding capability influences the compound's physical properties, including viscosity, boiling point, and solubility characteristics [15] [16].

The pKa value of the terminal hydroxyl group is approximately 15-16, similar to other primary alcohols, indicating weak acidity under normal conditions [15]. This property affects the molecule's behavior in different pH environments and its potential for protonation or deprotonation reactions.

Conformational Analysis

The conformational behavior of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is dominated by the flexibility of the polyether chain and the rotational freedom around the phenyl-ether linkage. The molecule can adopt multiple conformational states, ranging from extended linear conformations to compact coiled structures [12] [9] [10].

The backbone conformation is primarily determined by the dihedral angles around the C-O and C-C bonds within the ethylene oxide units. The OCCO dihedral angles show a preference for gauche conformations, which stabilize the hydration of the polyether chain through enhanced hydrogen bonding with water molecules [10] [17].

Solvent effects play a crucial role in determining the preferred conformation. In aqueous solutions, the polyether chain adopts a random coil conformation to maximize favorable hydrophilic interactions. However, in organic solvents such as isobutyric acid, the chain can adopt helical conformations with specific ttg sequences [9].

Temperature dependence significantly affects the conformational dynamics of the molecule. Increased temperature enhances molecular motion and reduces the stability of specific conformational states, leading to more dynamic conformational interconversion [18] [19].

The phenyl group orientation is relatively independent of the polyether chain conformation due to the flexible benzyl ether linkage. This independence allows the aromatic ring to maintain its planar structure while the polyether chain undergoes conformational changes [12] [4].

| Conformational Parameter | Description |

|---|---|

| Preferred Backbone State | Extended coil in water |

| Phenyl Group Rotation | Free rotation around C-O bond |

| Ether Bond Conformations | Gauche and trans states |

| Temperature Effect | Increased mobility at higher T |

| Solvent Dependence | Coil in water, helix in organic solvents |

Molecular Modeling and Computational Studies

Computational studies of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol and related polyethylene glycol derivatives have provided significant insights into their structural and dynamic properties. Density functional theory calculations have been employed to determine optimal geometries, electronic properties, and interaction energies [18] [20] [21].

Molecular dynamics simulations have revealed the conformational flexibility of the polyether chain and its response to different environmental conditions. All-atom molecular dynamics simulations demonstrate that the polyether chain exhibits high segmental mobility, with correlation times for rotational motion on the order of nanoseconds [18] [22].

The radius of gyration calculated from molecular dynamics simulations shows that the molecule can adopt both extended and compact conformations, with the average radius of gyration being approximately 12-15 Å for the nonaethylene glycol chain [20] [23]. This value is consistent with the scaling behavior observed for polyethylene glycol chains of similar molecular weight.

Force field parameters for molecular simulations have been extensively validated against experimental data, including density, viscosity, and diffusion coefficients. The General AMBER Force Field (GAFF) has shown excellent agreement with experimental properties, reproducing density within 5% and diffusion coefficients within 10% of experimental values [24].

Quantum mechanical calculations using density functional theory with dispersion corrections have provided accurate predictions of binding energies and conformational preferences. The calculations reveal that the ttg conformation of ethylene oxide units is energetically favorable, with stabilization energies of approximately 2-3 kcal/mol compared to all-trans conformations [25] [26].

| Computational Method | Application | Key Results |

|---|---|---|

| DFT Calculations | Geometry optimization | ttg preferred conformation |

| MD Simulations | Dynamic properties | High chain flexibility |

| Force Field Validation | Thermodynamic properties | GAFF shows 5% accuracy |

| QM Calculations | Electronic properties | Binding energies 2-3 kcal/mol |

| Conformational Analysis | Structural preferences | Solvent-dependent conformations |

The computational studies have also investigated the interaction of the molecule with various solvents and other chemical species. The results show that the polyether chain forms stable hydrogen bonds with water molecules, with an average of 2-3 hydrogen bonds per ethylene oxide unit [22] [21]. The phenyl group, being hydrophobic, tends to aggregate with other hydrophobic moieties in aqueous solutions, contributing to the amphiphilic behavior of the molecule.

Recent advances in computational methodology have enabled the simulation of large molecular systems containing multiple copies of the molecule, providing insights into intermolecular interactions and bulk properties. These studies have revealed the formation of micelle-like structures at higher concentrations, with the phenyl groups forming hydrophobic cores and the polyether chains extending into the aqueous phase [22] [21].